molecular formula C5H5F3N4 B580294 3-Hydrazinyl-6-(trifluoromethyl)pyridazine CAS No. 1161005-11-3

3-Hydrazinyl-6-(trifluoromethyl)pyridazine

Cat. No. B580294
M. Wt: 178.118
InChI Key: VWNXPJXONRYKAJ-UHFFFAOYSA-N
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Description

3-Hydrazinyl-6-(trifluoromethyl)pyridazine is a chemical compound with the CAS Number: 1161005-11-3 . It has a molecular weight of 178.12 . The compound is in powder form and has a melting point of 102-104°C .


Molecular Structure Analysis

The IUPAC name of the compound is 3-hydrazino-6-(trifluoromethyl)pyridazine . The Inchi Code for the compound is 1S/C5H5F3N4/c6-5(7,8)3-1-2-4(10-9)12-11-3/h1-2H,9H2,(H,10,12) .


Physical And Chemical Properties Analysis

As mentioned earlier, 3-Hydrazinyl-6-(trifluoromethyl)pyridazine is a powder with a melting point of 102-104°C . It has a molecular weight of 178.12 .

Scientific Research Applications

  • Synthesis of Cytotoxic Agents

    A study presented an efficient synthesis of a series of compounds through the oxidative cyclization of various 6-chloropyridazin-3-yl hydrazones. These compounds were evaluated for in vitro cytotoxic activities against leukemia and breast adenocarcinoma cell lines, showing potential as cytotoxic agents (Mamta et al., 2019).

  • Formation of Pyrimido Pyridazines

    Another research involved the reaction of 3-chloro-5,6-diphenylpyridazine-4-carbonitrile with various reagents, leading to the formation of pyrimido[4,5-c]pyridazine derivatives. These compounds potentially offer new avenues for chemical and pharmacological activities (Maisa I. Abdel Moneam, 2004).

  • Antimicrobial Activity of Pyridazine Derivatives

    Research on pyridazine derivatives showed significant antimicrobial activity. These derivatives were synthesized and screened for their potential as antimicrobial agents (F. El-Mariah et al., 2006).

  • Synthesis of Pharmacologically Active Compounds

    A study focused on synthesizing novel compounds using 3-hydrazino-6-(p-tolyl)pyridazine as a precursor. These compounds are expected to possess significant chemical and pharmacological properties (Eljazi I. Al-Afaleq et al., 2001).

  • Anti-Hepatitis A Virus (HAV) Activity

    Synthesis of new pyridazine derivatives was conducted for evaluating their antiviral activity against hepatitis A virus, with some compounds showing high effectiveness (E. M. Flefel et al., 2017).

  • Biotransformation of Hydrazinopyridazine Drugs

    Another research highlighted the synthesis and biotransformation of various 3-hydrazinopyridazine derivatives. These compounds are noted for their biological properties, including anti-inflammatory and antihypertensive effects (M. Pinza & G. Pifferi, 1994).

  • Synthesis and Antihypertensive Activity

    A study detailed the synthesis and pharmacological activity of 6-heteroaryl-3-hydrazinopyridazine derivatives, demonstrating their potential as antihypertensive agents (G. Steiner et al., 1981).

Safety And Hazards

The compound has been classified as dangerous with the signal word "Danger" . The hazard statements include H302, H315, H318, H335, H351 . The precautionary statements include P201, P202, P261, P264, P270, P271, P280, P281, P301+P312, P302+P352, P304+P340, P305+P351+P338, P308+P313, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

[6-(trifluoromethyl)pyridazin-3-yl]hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F3N4/c6-5(7,8)3-1-2-4(10-9)12-11-3/h1-2H,9H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWNXPJXONRYKAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1C(F)(F)F)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydrazinyl-6-(trifluoromethyl)pyridazine

CAS RN

1161005-11-3
Record name 3-hydrazinyl-6-(trifluoromethyl)pyridazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
1
Citations
W Wan, J Hou, H Jiang, Y Wang, S Zhu, H Deng, J Hao - Tetrahedron, 2009 - Elsevier
A concise and general synthetic route toward the small and medium-sized fluoroalkyl substituted 1,2-diaza-3-one heterocyclic ring skeletons via a sequential reaction of condensation …
Number of citations: 40 www.sciencedirect.com

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